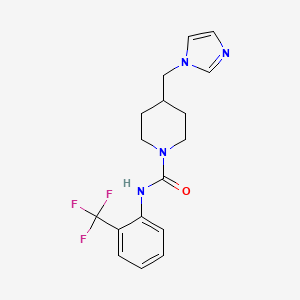

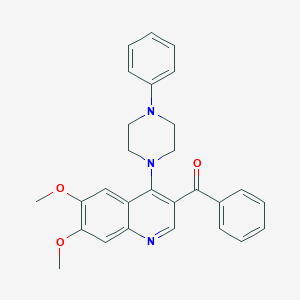

![molecular formula C10H19ClN4O2 B3003696 3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2138155-82-3](/img/structure/B3003696.png)

3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry, often associated with compounds that exhibit a range of pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the studies do offer insights into the synthesis, properties, and activities of related 1,2,4-triazole derivatives.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be complex, involving multiple steps and reagents. In the first paper, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Similarly, the second paper describes a three-component condensation method to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, which involves aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride . These methods highlight the versatility of synthetic approaches for creating 1,2,4-triazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using various spectroscopic techniques. In the first study, the synthesized compounds were characterized using IR, 1H NMR, 13C NMR, and UV spectral data . The third paper provides a detailed analysis of the crystal structure of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, using single-crystal X-ray analysis and further supports the findings with density functional theory (DFT) calculations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their functional groups and molecular structure. The first paper does not detail specific chemical reactions beyond the synthesis of the compounds . However, the presence of amino, hydroxy, and triazole functional groups in these molecules suggests potential for various chemical interactions, including hydrogen bonding and metal chelation, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are important for their potential applications. The first paper investigates the in vitro antioxidant activities of the synthesized compounds, comparing them to standard antioxidants . The lipophilicity was also studied using HPLC, and the thermal degradation kinetics were analyzed using the Coats–Redfern and Horowitz–Metzger methods . The third paper explores the photophysical properties through spectroscopy and the nonlinear optical properties, revealing that the studied compound has a higher hyperpolarizability than urea, a known nonlinear optical material . These properties are indicative of the potential utility of 1,2,4-triazole derivatives in various applications, including as antioxidants and materials for optical technologies.

Scientific Research Applications

Synthesis and Structural Studies

- A study by Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, confirming their structures through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008).

- In another study, the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of similar compounds were analyzed, revealing significant nonlinear optical properties (Nadeem et al., 2017).

Anticancer Evaluation

- Bekircan, Kucuk, Kahveci, and Bektaş (2008) synthesized and evaluated the anticancer activity of some new derivatives against a panel of 60 cell lines derived from nine cancer types, including lung, colon, and breast cancer (Bekircan et al., 2008).

Chemical Properties and Reactions

- The work by Yüksek et al. (2005) described the synthesis of various derivatives, investigating their acidic properties and effects in non-aqueous solvents (Yüksek et al., 2005).

- Ferwanah et al. (2005) studied oximic 1,2,4-triazole ligands, exploring ring transformation products and complex formation with metals, offering insights into potential applications in coordination chemistry (Ferwanah et al., 2005).

Synthesis of Novel Derivatives

- A study by Katritzky et al. (2010) focused on stereoselective acylation and chlorination, contributing to the understanding of how such compounds can be modified for various applications (Katritzky et al., 2010).

- Bektaş et al. (2007) synthesized novel derivatives and evaluated their antimicrobial activities, suggesting potential use in combating microbial infections (Bektaş et al., 2007).

Safety and Hazards

properties

IUPAC Name |

3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2.ClH/c1-2-14-9(12-13-10(14)16)6-3-7(5-11)8(15)4-6;/h6-8,15H,2-5,11H2,1H3,(H,13,16);1H/t6-,7+,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDOTJLJOJCVSO-HNPMAXIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)C2CC(C(C2)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NNC1=O)[C@H]2C[C@@H]([C@@H](C2)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

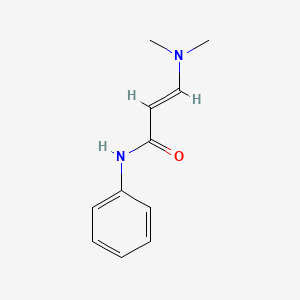

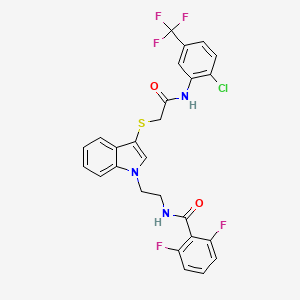

![Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B3003614.png)

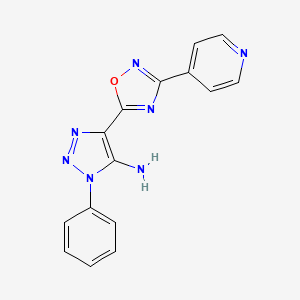

![9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3003617.png)

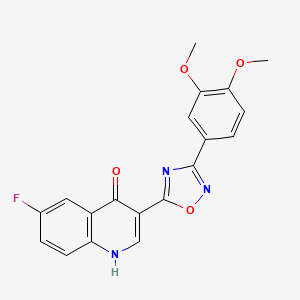

![1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3003618.png)

![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)